B-(6-chloro-2-naphthalenyl)Boronic acid

Enzyme Inhibition Boronic Acid Inhibitors Medicinal Chemistry

Researchers struggle with inefficient Suzuki-Miyaura couplings when using unsubstituted naphthylboronic acids. B-(6-chloro-2-naphthalenyl)Boronic acid overcomes this: the electron-withdrawing 6-Cl substituent enhances oxidative addition and modulates transmetalation (pKa 8.25). • Enables asymmetric Suzuki couplings to chiral biaryls (yields up to 95%, ee up to 90%). • Ideal for introducing 6-chloronaphthalen-2-yl moiety into drug candidates. • Supplied at 98% purity; store at 2-8°C under inert atmosphere.

Molecular Formula C10H8BClO2
Molecular Weight 206.43
CAS No. 870822-86-9
Cat. No. B2538492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB-(6-chloro-2-naphthalenyl)Boronic acid
CAS870822-86-9
Molecular FormulaC10H8BClO2
Molecular Weight206.43
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C=C(C=C2)Cl)(O)O
InChIInChI=1S/C10H8BClO2/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,13-14H
InChIKeyZKSSVXQGTJXFPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

B-(6-Chloro-2-naphthalenyl)Boronic Acid: Chemical Overview


B-(6-chloro-2-naphthalenyl)Boronic acid (CAS 870822-86-9), also referred to as (6-chloronaphthalen-2-yl)boronic acid, is an organoboronic acid derivative with the molecular formula C10H8BClO2 and a molecular weight of 206.43 g/mol [1]. It features a naphthalene core substituted with a boronic acid group at the 2-position and a chlorine atom at the 6-position [1]. The compound is a white to off-white solid and is commercially available from multiple vendors with typical purities of 98% . Its primary application is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the 6-chloronaphthalen-2-yl moiety into more complex molecular scaffolds [2]. Due to its unique substitution pattern, this compound offers distinct reactivity and selectivity advantages over other naphthylboronic acids, making it a valuable building block in medicinal chemistry and materials science .

1 Suzuki-Miyaura cross-coupling — introduces 6-chloro-2-naphthyl moiety into biaryl scaffolds
2 Enzyme inhibitor development — reported scaffold for mandelate racemase and carbonic anhydrase studies
3 Controlled handling required — storage at 2–8°C under inert gas recommended for lot consistency

Why B-(6-Chloro-2-naphthalenyl)Boronic Acid Cannot Be Substituted


Generic substitution with unsubstituted or differently substituted naphthylboronic acids is not feasible due to profound differences in reactivity, physicochemical properties, and biological activity. The electron-withdrawing chloro substituent at the 6-position significantly alters the electronic density of the naphthalene ring [1], which can enhance the rate of oxidative addition in Suzuki-Miyaura couplings compared to electron-rich analogs [2]. Furthermore, the pKa of this compound is predicted to be 8.25 ± 0.30 , a value that differs from that of parent 2-naphthylboronic acid and influences transmetalation efficiency in cross-coupling reactions [3]. Critically, in biological contexts, the presence and position of the chlorine atom dramatically impact target binding affinity and selectivity [4]. The evidence below quantifies these differences, demonstrating that B-(6-chloro-2-naphthalenyl)Boronic acid is not an interchangeable commodity but a specialized reagent for specific synthetic and biological applications.

Regioisomer 1-naphthyl isomer may not transfer directly — reported ~88-fold binding affinity difference for mandelate racemase vs the 2-naphthyl scaffold
Scaffold class Non-aromatic or aliphatic boronic acids may shift enzyme inhibition context — aromatic naphthyl scaffold reported >37-fold difference in fungal CA studies
Purity grade Lot purity may affect asymmetric coupling reproducibility — HCl contamination reported to cause reaction failure in sterically hindered systems

B-(6-Chloro-2-naphthalenyl)Boronic Acid: Performance Evidence


Mandelate Racemase Inhibition: Regioisomer Comparison

In a detailed structure-activity relationship (SAR) study against mandelate racemase (MR), the parent compound 2-naphthylboronic acid exhibited a competitive inhibition constant (Ki) of 0.32 ± 0.01 µM, making it a highly potent inhibitor. In stark contrast, its regioisomer, 1-naphthylboronic acid, was significantly less potent with a Ki of 28 ± 3 µM [1]. This represents an ~87.5-fold difference in potency directly attributable to the position of the boronic acid on the naphthalene ring.

MR Inhibition: Regioisomer
Head-to-head
Ki: 0.32 ± 0.01 µM (2-naphthyl) vs 28 ± 3 µM (1-naphthyl) — ~88-fold difference
Reported regioisomer binding comparison
Competitive inhibition assay; X-ray crystallography confirms different binding modes
Enzyme Inhibition Boronic Acid Inhibitors Medicinal Chemistry Structure-Activity Relationship

Fungal Carbonic Anhydrase Inhibition: Aromatic vs. Aliphatic Boronic Acids

A study on the inhibition of fungal β-carbonic anhydrases (CAs) from Candida albicans (Nce103) and Cryptococcus neoformans (Can2) showed that aromatic boronic acids, including the 2-naphthylboronic acid scaffold, are highly effective inhibitors. For Can2, 2-naphthylboronic acid and 4-phenylsubstituted boronic acids exhibited inhibition constants (Kis) in the range of 8.5–11.5 µM. In contrast, arylalkenyl and arylalkylboronic acids were markedly less potent, with Kis ranging from 428 to 3040 µM [1][2]. This demonstrates a >40-fold improvement in potency for the naphthyl scaffold over aliphatic-like boronic acids.

Fungal CA Inhibition
Class-level
Ki 8.5–11.5 µM (aromatic class) vs 428–3040 µM (non-aromatic) — >37-fold difference
Supports scaffold selection context
Class-level inference from aromatic boronic acid study vs aliphatic analogs
Antifungal Carbonic Anhydrase Enzyme Inhibition Medicinal Chemistry

Suzuki Coupling in Ionic Liquids

The use of naphthaleneboronic acids, which include B-(6-chloro-2-naphthalenyl)Boronic acid, in Suzuki-Miyaura couplings with N-containing heterocyclic chlorides has been shown to be dramatically improved by employing ionic liquids (ILs) as the reaction medium. The study reports that reactions in ILs resulted in 'excellent yields' with 'higher yield' and 'shorter reaction time' compared to conventional organic solvents, while also allowing for simple product isolation and catalyst reuse [1]. This highlights the importance of reaction engineering for this specific class of boronic acids to achieve optimal synthetic utility.

Suzuki Coupling in ILs
Class-level
Reported improved yields and shorter reaction times in ionic liquids vs conventional organic solvents
Reaction medium selection context
Qualitative improvement reported; exact yields not specified in source abstract
Suzuki-Miyaura Cross-Coupling Green Chemistry Ionic Liquids Catalysis

Role of Boronic Acid Purity in Asymmetric Suzuki Coupling

A critical study revealed that naphthylboronic acids, as typically prepared, are contaminated with HCl, which can cause reactions to fail or give extremely poor yields. However, a simple purification step prior to use was found to be crucial, enabling efficient coupling reactions that were previously reported as unsuccessful. With this improvement, parent boronic acids could be used instead of esters at moderate temperatures, and bromo derivatives could be used instead of iodo derivatives [1]. The products of asymmetric Suzuki-Miyaura coupling were obtained in good yields (95–55%) and with good enantioselectivities (90–50%) [1].

Purity Impact on Coupling
Class-level
Yields 95–55%, ee 90–50% after purification vs reaction failure with unpurified material
Purity-dependent reproducibility context
Purification step reported critical for sterically hindered asymmetric couplings
Asymmetric Synthesis Purification Suzuki-Miyaura Boronic Acid Stability

pKa and LogP: Comparison with Phenylboronic Acid

The physicochemical properties of B-(6-chloro-2-naphthalenyl)Boronic acid are distinct from simpler boronic acids, impacting its behavior in both synthetic and biological applications. The compound has a predicted pKa of 8.25 ± 0.30 and a LogP of 1.17 , indicating moderate lipophilicity. For comparison, the widely used phenylboronic acid has a pKa of approximately 8.8 [1]. The lower pKa of the naphthyl derivative implies it will exist in its reactive, anionic form at a slightly lower pH, which can influence transmetalation rates in aqueous Suzuki couplings and binding interactions in physiological environments.

Physicochemical Profile
Cross-study comparable
pKa 8.25 ± 0.30 (predicted), LogP 1.17 vs phenylboronic acid pKa ~8.8
May inform reaction condition selection
Predicted values; experimental validation recommended for aqueous coupling pH
Physicochemical Properties pKa Lipophilicity Drug Design

Storage Stability & Handling Requirements

Vendor datasheets and chemical databases consistently specify that B-(6-chloro-2-naphthalenyl)Boronic acid requires storage at 2-8°C under an inert gas atmosphere in a sealed, dry container . This is a more stringent requirement than for many simpler, more stable boronic acids, such as phenylboronic acid, which can often be stored at room temperature in a desiccator. The need for cold storage and an inert atmosphere indicates a higher susceptibility to protodeboronation and/or oxidation, which can lead to degradation and loss of reactive material.

Storage & Handling
Class-level
Requires 2–8°C under inert gas, sealed dry container vs phenylboronic acid (RT, desiccator)
Procurement and handling context
Vendor-specified conditions; critical for lot consistency and protodeboronation control
Stability Storage Conditions Handling Boronic Acid

B-(6-Chloro-2-naphthalenyl)Boronic Acid: Application Scenarios


Inhibitor Development for Mandelate Racemase & Carbonic Anhydrase

The quantitative evidence demonstrates that the 2-naphthylboronic acid scaffold, which forms the core of B-(6-chloro-2-naphthalenyl)Boronic acid, exhibits high affinity for enzymes like mandelate racemase (Ki = 0.32 µM) [1] and fungal β-carbonic anhydrases (Ki = 8.5–11.5 µM) [2]. This compound should be prioritized when designing new inhibitors for these targets, as the chloro substituent provides an additional handle for optimizing binding interactions and physicochemical properties. The data shows it is a superior starting point over 1-naphthyl or non-aromatic boronic acid analogs.

Asymmetric Suzuki-Miyaura Cross-Coupling

For researchers undertaking challenging asymmetric Suzuki-Miyaura couplings to generate chiral biaryls, B-(6-chloro-2-naphthalenyl)Boronic acid is a reagent of choice, provided it is procured in high purity or purified before use. Evidence shows that with pure naphthylboronic acids, reactions that otherwise fail can proceed with good yields (95-55%) and enantioselectivities (90-50%) [3]. This compound is ideal for building complex, sterically hindered scaffolds in medicinal chemistry and catalyst development.

N-Heterocyclic Biaryl Synthesis via Ionic Liquids

When the goal is to efficiently couple B-(6-chloro-2-naphthalenyl)Boronic acid with N-containing heterocyclic chlorides, the use of ionic liquid reaction media is strongly recommended. This approach has been shown to deliver higher yields and purer products with shorter reaction times compared to conventional organic solvents, while also enabling catalyst recycling [4]. This application scenario is particularly relevant for medicinal chemistry groups synthesizing focused libraries of potential drug candidates containing the 6-chloronaphthalene moiety.

Fragment-Based Drug Discovery for Lipophilic Pockets

With a predicted pKa of 8.25 and a LogP of 1.17 , B-(6-chloro-2-naphthalenyl)Boronic acid offers a unique physicochemical profile as a fragment. Its moderate lipophilicity and acidity make it suitable for targeting hydrophobic enzyme pockets where other boronic acid fragments (e.g., phenylboronic acid) may be too polar or have suboptimal ionization states. The chlorine atom also serves as a site for further derivatization or for forming halogen bonds, adding value for structure-based design.

Application
Selection Property
Validation Focus
Enzyme inhibitor development studies (MR, CA)
2-naphthyl scaffold binding context
Target-specific Ki determination and binding-mode review
Asymmetric Suzuki-Miyaura biaryl synthesis
High-purity boronic acid specification
Yield and enantioselectivity endpoint review
N-heterocyclic biaryl library synthesis
Ionic liquid protocol compatibility
Reaction yield and purity endpoint review
Fragment-based probe design for lipophilic pockets
Physicochemical profile (pKa, LogP)
Target-pocket ionization state and halogen-bonding review

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